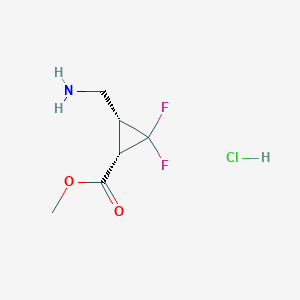

![molecular formula C18H18ClFN6O2 B2546284 2-クロロ-6-フルオロ-N-(2-(4-モルホリノ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンズアミド CAS No. 1021122-90-6](/img/structure/B2546284.png)

2-クロロ-6-フルオロ-N-(2-(4-モルホリノ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

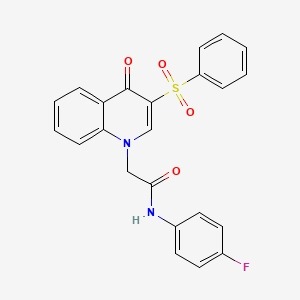

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values in the nanomolar range .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The yield of the final product is around 48.5% . The synthesis process involves the use of various reagents and catalysts .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and plays a crucial role in its biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of complex steps . These reactions involve the use of various reagents and catalysts .Physical and Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C . It has various functional groups, including OH, NH, C=O, and C=N .科学的研究の応用

- 化合物の役割: この化合物は、SM カップリング反応において有機ホウ素試薬として作用します。 その温和な反応条件と官能基耐性は、幅広い用途をもたらします .

- 発見: 研究により、この化合物の特定の誘導体が癌細胞に対して有意な阻害活性を示すことが明らかになりました。 例えば、化合物 14、13、および 15 は、対照薬ソラフェニブと比較して有望な IC50 値を示しました .

- インドール誘導体: 研究者たちは、ピラゾロ[3,4-d]ピリミジン部分を含むインドール誘導体を調査してきました。 これらの化合物は、抗HIV-1 活性について研究されており、分子ドッキング研究はそれらの結合相互作用に関する洞察を提供しました .

鈴木・宮浦カップリング (SM カップリング)

抗がん活性

抗HIV-1 研究

プロト脱ホウ素化反応

要約すると、この化合物は合成化学から医薬品用途に至るまで、多様な分野をつなぐ架け橋となっています。その汎用性と興味深い特性は、科学的な探求の興味深い対象となっています。研究者はさまざまな文脈におけるその可能性を明らかにし続けており、さらなる研究により間違いなく追加の用途が明らかになるでしょう。 🌟 .

作用機序

Target of Action

The primary targets of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells .

Mode of Action

2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide interacts with its targets, the TRKs, by inhibiting their activities. This inhibition prevents the continuous activation and overexpression of TRKs that can lead to cancer .

Biochemical Pathways

The action of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

It has been observed that similar compounds possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .

Result of Action

The molecular and cellular effects of the action of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide result in the inhibition of the proliferation of certain cell lines. For instance, it has been observed to inhibit the proliferation of the Km-12 cell line .

将来の方向性

生化学分析

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It has been found to bind with high affinity to multiple receptors . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

2-Chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O2/c19-13-2-1-3-14(20)15(13)18(27)21-4-5-26-17-12(10-24-26)16(22-11-23-17)25-6-8-28-9-7-25/h1-3,10-11H,4-9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYOHIMQJRCKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

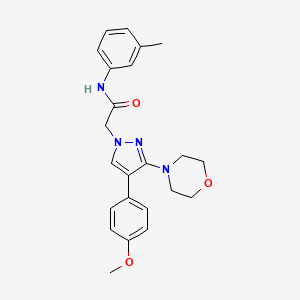

![N~1~-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(6H)-pyridazinyl]acetamide](/img/structure/B2546202.png)

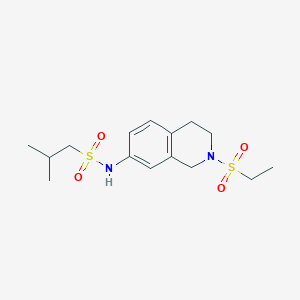

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)

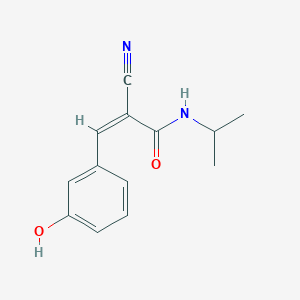

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)